molecular formula C18H18S B8590091 9-butylsulfanyl-anthracene CAS No. 74851-72-2

9-butylsulfanyl-anthracene

Cat. No.: B8590091
CAS No.: 74851-72-2
M. Wt: 266.4 g/mol
InChI Key: XXVQZEJEOZMSHY-UHFFFAOYSA-N
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Description

9-butylsulfanyl-anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a butylthio group at the 9th position of the anthracene structure. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them relevant in various scientific and industrial applications .

Preparation Methods

The synthesis of anthracene, 9-(butylthio)- typically involves the introduction of a butylthio group to the anthracene core. One common method is the Friedel–Crafts alkylation reaction, where anthracene is reacted with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

9-butylsulfanyl-anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .

Scientific Research Applications

9-butylsulfanyl-anthracene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Anthracene derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Some anthracene derivatives are used in photodynamic therapy for cancer treatment.

    Industry: Anthracene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Mechanism of Action

The mechanism of action of anthracene, 9-(butylthio)- involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This process involves the activation of specific molecular pathways, including those related to oxidative stress and apoptosis .

Properties

CAS No.

74851-72-2

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

9-butylsulfanylanthracene

InChI

InChI=1S/C18H18S/c1-2-3-12-19-18-16-10-6-4-8-14(16)13-15-9-5-7-11-17(15)18/h4-11,13H,2-3,12H2,1H3

InChI Key

XXVQZEJEOZMSHY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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